N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC16334961
Molecular Formula: C23H21F3N4O3
Molecular Weight: 458.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21F3N4O3 |
|---|---|
| Molecular Weight | 458.4 g/mol |
| IUPAC Name | N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide |
| Standard InChI | InChI=1S/C23H21F3N4O3/c24-23(25,26)15-3-1-4-16(12-15)30-13-14(11-20(30)31)21(32)28-9-10-29-22(33)18-5-2-6-19-17(18)7-8-27-19/h1-8,12,14,27H,9-11,13H2,(H,28,32)(H,29,33) |
| Standard InChI Key | SQBDPRFYSWHJST-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3 |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound features a 5-oxopyrrolidine ring substituted at position 1 with a 3-(trifluoromethyl)phenyl group. Position 3 of the pyrrolidinone is linked via a carbonyl group to an ethylenediamine bridge, terminating in an indole-4-carboxamide moiety. Key structural attributes include:
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Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, common in CNS-targeting agents.
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Pyrrolidinone core: A lactam structure facilitating hydrogen bonding and conformational rigidity.
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Indole-4-carboxamide: The indole scaffold is prevalent in kinase inhibitors and antiviral agents, while the carboxamide group promotes solubility and target engagement .
The canonical SMILES string (C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3) confirms connectivity, with the indole nitrogen at position 1 remaining unsubstituted.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[2-[[5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide |
| Molecular Formula | |
| Molecular Weight | 458.4 g/mol |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Synthetic Methodology
Reaction Conditions and Strategies
Synthesis of this compound likely involves multi-step sequences under controlled conditions. Key steps inferred from analogous syntheses include :
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Pyrrolidinone Formation: Cyclization of γ-aminobutyric acid derivatives or lactamization of δ-keto acids, facilitated by dehydrating agents (e.g., ).
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Trifluoromethylphenyl Introduction: Nucleophilic aromatic substitution or Suzuki coupling to attach the 3-(trifluoromethyl)phenyl group.
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Amide Bond Formation: Coupling the pyrrolidinone-3-carboxylic acid to ethylenediamine using carbodiimide reagents (e.g., EDC/HOBt), followed by indole-4-carboxamide attachment.
Critical parameters:
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Solvents: Dimethylformamide (DMF) or acetonitrile for polar aprotic conditions.
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Atmosphere: Inert gas (N₂/Ar) to prevent oxidation of intermediates.
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Purification: Likely employs column chromatography or recrystallization.
Table 2: Representative Synthetic Intermediates
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
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Aqueous Solubility: ~0.1 mg/mL (predicted), limited by the trifluoromethyl and indole groups.
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logP: 3.2 (moderate lipophilicity, favoring blood-brain barrier penetration).
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pKa: Indole NH (~9.5), carboxamide NH (~2.5).
Metabolic Stability
The trifluoromethyl group resists oxidative metabolism, while the pyrrolidinone may undergo CYP3A4-mediated hydroxylation .
Future Research Directions
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